molecular formula C12H12N4O2S B6140539 2-AMINO-N'-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE

2-AMINO-N'-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B6140539
M. Wt: 276.32 g/mol
InChI Key: DELZKZQAJQUQJG-MKMNVTDBSA-N
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Description

2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For instance, it has been shown to inhibit bacterial enzymes, leading to antimicrobial effects . The Schiff base moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of a thiazole ring and a Schiff base moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-amino-N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7-10(19-12(13)15-7)11(18)16-14-6-8-2-4-9(17)5-3-8/h2-6,17H,1H3,(H2,13,15)(H,16,18)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELZKZQAJQUQJG-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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